Cyclosomatostatin is a synthetic cyclic octapeptide and a potent antagonist of somatostatin receptors. [, , , , , , , , , , , , , , , ] It serves as a valuable tool in scientific research to investigate the physiological roles of somatostatin and its receptors. [, , , , , , , , , , , , , , ] Somatostatin, also known as growth hormone-inhibiting hormone (GHIH), is a naturally occurring peptide hormone with a wide range of inhibitory effects on various endocrine and exocrine secretions, neurotransmission, and cell proliferation. [, , , ]
Cyclosomatostatin is derived from the natural peptide somatostatin but features a cyclic structure that enhances its stability and biological activity. It is categorized under peptide analogs and is recognized for its potential therapeutic applications in conditions influenced by somatostatin signaling, such as certain types of cancer and metabolic disorders .
The synthesis of Cyclosomatostatin is typically achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the following steps:
Cyclosomatostatin features a cyclic structure that contributes to its stability and receptor binding affinity. The molecular formula for Cyclosomatostatin is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Cyclosomatostatin functions primarily by antagonizing somatostatin receptors, particularly SSTR1.
Cyclosomatostatin has been shown to influence various biochemical pathways:
Cyclosomatostatin has several significant scientific applications:
Cyclosomatostatin (systematic name: Cyclo-(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[benzyl]), CAS Registry Number 84211-54-1) is a synthetic cyclic peptide analogue designed to interact with somatostatin receptors. Its molecular formula is C₄₄H₅₇N₇O₆, corresponding to a molecular weight of 779.98 g/mol [3] [4] [6]. The peptide backbone consists of four modified amino acid residues: 7-aminoheptanoyl-Phenylalanine (Phe-1), D-Tryptophan (D-Trp-2), Lysine (Lys-3), and O-benzyl-Threonine (Thr-4) [3] [6]. A lactam bridge connects the C-terminal of Thr-4 to the side-chain amine of Lys-3, enforcing a rigid cyclic conformation essential for receptor binding [3] [9].
Key structural features include:
Spatial orientation studies reveal that the aromatic side chains of Phe-1 and D-Trp-2 project outward, forming a "pharmacophore triad" with the benzyl group of Thr-4. This arrangement mimics the β-turn structure of endogenous somatostatin, enabling competitive receptor binding [3] [7]. Nuclear Magnetic Resonance (NMR) data in dimethyl sulfoxide (DMSO) further confirm a β-sheet-dominated secondary structure stabilized by intramolecular hydrogen bonds [6] [9].
Table 1: Atomic Composition and Modifications of Cyclosomatostatin
Residue Position | Amino Acid | Modification | Role in Structure |
---|---|---|---|
1 | Phenylalanine | 7-Aminoheptanoyl | Pharmacophore spacing |
2 | Tryptophan | D-configuration | Protease resistance |
3 | Lysine | Lactam bridge to Thr-4 | Cyclization anchor |
4 | Threonine | O-benzyl ether | Hydrophobic binding |
Cyclosomatostatin is synthesized through a hybrid approach combining solid-phase peptide synthesis (SPPS) and solution-phase cyclization [2] [7]. The linear precursor, H-Phe-D-Trp-Lys-Thr[benzyl]-OH, is assembled on a resin using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The 7-aminoheptanoyl group is incorporated at the N-terminus via amide coupling before cleavage [3] [9]. Cyclization is achieved in dilute solution (0.1 mM) to prevent oligomerization:
Notably, early synthetic routes produced a retro-inverso analogue (reversed sequence with D-amino acids) that exhibited enhanced stability and affinity for hepatic membrane proteins [2]. Modifications such as photoaffinity labels (e.g., p-azidobenzoyl at Lys-3) have enabled receptor mapping studies, confirming interactions with somatostatin receptor subtype 1 (SSTR1) [2] [8]. The cyclic constraint reduces conformational flexibility, increasing binding selectivity over linear peptides by ~15-fold [7] [8].
Table 2: Key Synthetic Strategies and Modifications
Synthetic Stage | Method | Purpose | Yield |
---|---|---|---|
Linear chain assembly | Fmoc-SPPS | Resin-bound sequence growth | 65–75% |
N-terminal modification | Solution-phase acylation | 7-Aminoheptanoyl addition | >90% |
Cyclization | Dilute-solution lactamization | Backbone constraint | 40–50% |
Functionalization | Azidobenzoyl coupling | Photoaffinity labeling | 30–35% |
Cyclosomatostatin exhibits moderate aqueous solubility (1 mg/mL in water) but improved solubility in organic-aqueous mixtures, reaching 10 mg/mL in 20% ethanol/water or 100% dimethyl sulfoxide (DMSO) [3] [6]. Its solubility profile is influenced by pH:
Stability studies indicate susceptibility to two primary degradation pathways:
Storage recommendations include lyophilization and desiccation at -20°C, with reconstitution in anhydrous DMSO for experimental use. Long-term stability (>12 months) requires protection from light and moisture [4] [6] [9]. High-performance liquid chromatography (HPLC) analyses confirm ≥95% purity in optimized formulations, with degradation products identifiable as linearized or oxidized species [3] [6].
Table 3: Solubility and Stability Profiles
Property | Conditions | Value | Notes |
---|---|---|---|
Aqueous solubility | Water, 25°C | 1 mg/mL | pH-dependent |
Organic solubility | DMSO, 25°C | 10 mg/mL | Preferred solvent |
Thermal stability | -20°C, desiccated | >12 months | Lyophilized form |
Hydrolytic half-life | pH 7.4, 37°C | 72 hours | Lactam cleavage |
Photostability | Ambient light | 48 hours | Requires amber vials |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9